molecular formula C12H21NO2 B12959347 tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate

tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate

Cat. No.: B12959347
M. Wt: 211.30 g/mol
InChI Key: MCCVYTDSDBZMQZ-UHFFFAOYSA-N
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Description

tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate is a spirocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom. The tert-butyl group attached to the nitrogen atom provides steric hindrance, which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation helps in achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products

Scientific Research Applications

tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a scaffold in drug design and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
  • tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate

Uniqueness

tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate is unique due to its specific spirocyclic structure and the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and stability. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

tert-butyl 6-azaspiro[3.4]octane-8-carboxylate

InChI

InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)9-7-13-8-12(9)5-4-6-12/h9,13H,4-8H2,1-3H3

InChI Key

MCCVYTDSDBZMQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CNCC12CCC2

Origin of Product

United States

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